Benzyl-alpha-13c-alpha alpha-d2 alcohol

Descripción general

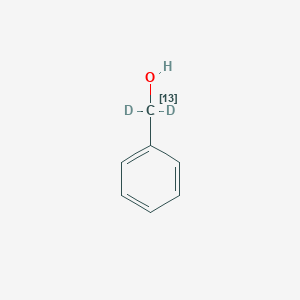

Descripción

Benzyl-alpha-13C-alpha alpha-d2 alcohol, also known as Benzenemethan-d2-ol-13C, is a labeled isotopic compound. It is a derivative of benzyl alcohol where the alpha carbon is labeled with carbon-13 and the alpha hydrogens are replaced with deuterium. This compound is primarily used in research for tracing and studying metabolic pathways due to its isotopic labeling.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-alpha-13C-alpha alpha-d2 alcohol typically involves the isotopic labeling of benzyl alcohol. The process begins with the introduction of carbon-13 and deuterium into the benzyl alcohol molecule. This can be achieved through various chemical reactions, including the use of labeled precursors and specific reaction conditions to ensure the incorporation of the isotopes.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled carbon and deuterium sources. The process is optimized to achieve high yields and purity of the labeled compound. The production methods are designed to be cost-effective and scalable to meet the demands of research and industrial applications.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form benzaldehyde or benzoic acid.

Reduction: It can be reduced to form benzyl-alpha-13C-alpha alpha-d2 ether.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

Oxidation: Benzaldehyde-alpha-13C-alpha alpha-d2, Benzoic acid-alpha-13C-alpha alpha-d2.

Reduction: Benzyl-alpha-13C-alpha alpha-d2 ether.

Substitution: Various substituted benzyl-alpha-13C-alpha alpha-d2 derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Labeling

Isotopic Labeling:

Benzyl-alpha-13C-alpha,alpha-d2 alcohol serves as an important reagent for isotopic labeling in organic synthesis. The incorporation of stable isotopes like carbon-13 and deuterium allows researchers to trace metabolic pathways and reaction mechanisms more effectively. This is particularly useful in studies involving:

- Metabolic Studies: The compound can be used to investigate the metabolism of benzyl alcohol derivatives in biological systems, providing insights into pharmacokinetics and drug interactions.

- NMR Spectroscopy: Its unique isotopic signature enhances the resolution in NMR experiments, allowing for detailed structural analysis of complex molecules.

Pharmaceutical Applications

Drug Development:

Benzyl-alpha-13C-alpha,alpha-d2 alcohol is utilized in the development of pharmaceuticals where understanding the metabolic fate of drugs is crucial. For instance:

- Toxicological Studies: It aids in assessing the safety profiles of new drugs by tracing their metabolic pathways and identifying potential toxic metabolites .

- Pharmacodynamics: Researchers can study how drugs interact with biological systems over time by using this labeled compound to monitor changes in drug concentration and activity.

Environmental Studies

Biodegradation Research:

The compound can be employed to study the biodegradation processes of aromatic compounds in environmental science. Its isotopic labeling helps track the degradation pathways of pollutants, providing valuable data for environmental remediation efforts.

Analytical Chemistry

Method Development:

In analytical chemistry, Benzyl-alpha-13C-alpha,alpha-d2 alcohol is used as a standard or reference material for developing and validating analytical methods. Its stable isotopes improve the accuracy and reliability of quantitative analyses in complex matrices.

Case Study 1: Metabolic Pathway Analysis

A study investigated the metabolic pathways of benzyl alcohol using Benzyl-alpha-13C-alpha,alpha-d2 alcohol as a tracer. The results demonstrated that this compound could effectively delineate metabolic routes in rat liver microsomes, highlighting its utility in pharmacokinetic studies .

Case Study 2: Environmental Impact Assessment

Research on the biodegradation of benzyl alcohol derivatives showed that using isotopically labeled compounds allowed scientists to trace the degradation pathways more accurately. This study emphasized how Benzyl-alpha-13C-alpha,alpha-d2 alcohol could help assess the environmental impact of aromatic pollutants .

Mecanismo De Acción

The mechanism of action of Benzyl-alpha-13C-alpha alpha-d2 alcohol involves its incorporation into metabolic pathways due to its isotopic labeling. The labeled carbon and deuterium atoms allow researchers to trace the compound’s transformation and interactions within biological systems. This helps in understanding the molecular targets and pathways involved in its metabolism and effects.

Comparación Con Compuestos Similares

- Benzyl alcohol

- Benzyl-alpha-13C alcohol

- Benzyl-alpha alpha-d2 alcohol

Comparison: Benzyl-alpha-13C-alpha alpha-d2 alcohol is unique due to its dual isotopic labeling with both carbon-13 and deuterium. This dual labeling provides more detailed information in tracing studies compared to compounds labeled with only one isotope. The presence of both isotopes allows for more precise tracking of the compound’s behavior and interactions in various applications.

Actividad Biológica

Benzyl-alpha-13C-alpha,alpha-d2 alcohol, also known as Benzenemethan-d2-ol-13C, is a stable isotopically labeled compound primarily used in scientific research. Its unique isotopic labeling allows for enhanced tracking in various biological and chemical processes, making it valuable for studies in metabolic pathways and reaction mechanisms. This article explores the biological activity of this compound, emphasizing its synthesis, properties, and applications based on diverse research findings.

Synthesis and Properties

Benzyl-alpha-13C-alpha,alpha-d2 alcohol is synthesized by incorporating carbon-13 and deuterium into the benzyl alcohol structure. The synthesis typically involves controlled conditions to ensure high yields and purity. Common methods include:

- Use of Deuterated Solvents : D2O is often utilized to facilitate the incorporation of deuterium.

- Catalysts : Specific catalysts are employed to enhance the reaction efficiency while maintaining the integrity of isotopic labels.

The molecular formula of Benzyl-alpha-13C-alpha,alpha-d2 alcohol is C7H8O, with a molecular weight of 111.16 g/mol. The isotopic labeling results in distinct NMR signals that aid in identifying and quantifying the compound in complex mixtures. The presence of both carbon-13 and deuterium enhances spectral resolution in techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.

The mechanism of action for Benzyl-alpha-13C-alpha,alpha-d2 alcohol centers on its ability to integrate into metabolic pathways due to its isotopic labeling. This property allows researchers to trace transformations within biological systems effectively. Studies indicate that the labeled atoms enable precise tracking during experiments involving enzyme kinetics and substrate specificity .

Biological Activity

Benzyl-alpha-13C-alpha,alpha-d2 alcohol exhibits several biological activities that can be leveraged for research purposes:

- Metabolic Tracing : The compound is particularly useful for tracing metabolic pathways in vivo and in vitro. It helps elucidate the dynamics of various biochemical reactions involving benzyl alcohol derivatives.

- Kinetic Isotope Effects : Researchers utilize kinetic isotope effects to gain insights into reaction mechanisms. For example, comparing reaction rates between hydrogenated and deuterated forms can reveal information about bond cleavage processes during oxidation reactions .

Applications

Benzyl-alpha-13C-alpha,alpha-d2 alcohol finds extensive applications across various fields:

- Analytical Chemistry : Its isotopic labeling enhances analytical techniques such as NMR spectroscopy, allowing for more accurate quantification of compounds in complex mixtures.

- Pharmacology : The compound can be used to study drug metabolism and pharmacokinetics due to its ability to mimic natural substrates while providing distinct isotopic signatures .

- Toxicological Studies : Research has shown that benzyl alcohol derivatives can exhibit similar toxicokinetic profiles, making them suitable candidates for toxicological read-across studies .

1. Enzyme Kinetics Study

A study investigated the enzyme kinetics of benzyl alcohol dehydrogenase using Benzyl-alpha-13C-alpha,alpha-d2 alcohol as a substrate. The results indicated that the presence of deuterium significantly affected the reaction rate, providing insights into the enzyme's mechanism of action.

2. Metabolic Pathway Analysis

Another study utilized Benzyl-alpha-13C-alpha,alpha-d2 alcohol to trace its metabolic fate in human liver microsomes. The findings demonstrated how the compound was metabolized into various products, highlighting its utility in understanding drug metabolism.

Análisis De Reacciones Químicas

Deuterium Kinetic Isotope Effects in Transfer Hydrogenation

In α-alkylation reactions, this compound participates in transfer hydrogenation processes. A deuterium labeling experiment with 2,3-diphenylacrylonitrile revealed:

-

kₕ/kᴅ ratio : 2.16, indicating α-C–H bond cleavage is rate-limiting .

-

H/D distribution : Deuterium transfers to the β-position of nitriles during the Meerwein-Ponndorf-Verley (MPV) reduction .

Table 1 : Isotopic Effects in Transfer Hydrogenation

| Substrate | kₕ/kᴅ Ratio | Primary Observation |

|---|---|---|

| 2,3-Diphenylacrylonitrile | 2.16 | Slow α-C–H bond cleavage dominates |

| Phenylacetonitrile | 1.88 | Reversible dehydrogenation inferred |

Photocatalytic Dehydrogenation with Nitrobenzene

Under visible-light irradiation, this compound undergoes photocatalytic reactions with nitrobenzene using CdS-TiO₂ catalysts :

-

Reaction rate constants :

-

Normal benzyl alcohol: 8.94 × 10⁻⁵ s⁻¹

-

α,α-d₂ benzyl alcohol: 3.43 × 10⁻⁵ s⁻¹

-

-

Isotope effect (kₕ/kᴅ) : ≈2.6, suggesting partial C–H bond cleavage in the rate-determining step .

Key products :

-

Benzaldehyde (via oxidation)

-

N-Benzylideneaniline (condensation product)

Copper-Catalyzed α-Alkylation Reactions

A CuCl₂/TMEDA catalytic system facilitates α-alkylation of aryl acetonitriles with this deuterated alcohol :

-

Radical intermediacy : TEMPO quenching and bromination experiments confirm benzylic radical formation.

-

H/D exchange : Reaction with α,α-d₂ benzyl alcohol yields α-alkylated nitriles with a ~1:4 H/D ratio at the β-position .

Mechanistic pathway :

-

C(sp³)–H activation via hydrogen atom transfer.

-

Formation of α,β-unsaturated nitrile intermediates.

-

Reduction to α-alkylated nitriles using benzyl alcohol as a hydrogen donor .

Acetylation and Base-Catalyzed Reactions

In acetylation with DIPEA or triethylamine:

-

Key intermediate : Acetyl ammonium ion detected via inline NMR .

-

Reaction rate : Accelerated by amine catalysts, forming benzyl acetate .

Table 2 : Comparative Acetylation Kinetics

| Catalyst | Intermediate Detected | Reaction Completion Time |

|---|---|---|

| DIPEA | Acetyl ammonium ion, ketene | <1 hour |

| Pyridine | Acetyl ammonium ion | ~24 hours |

Environmental and Kinetic Studies

-

Peroxisomal β-oxidation : Produces benzoyl-CoA, a precursor to benzenoid compounds.

-

Developmental toxicity : Observed in zebrafish embryos, with EC₅₀ values for mortality and hatching inhibition.

Propiedades

IUPAC Name |

dideuterio(phenyl)(113C)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2/i6+1D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVDDGKGOMKODPV-OCAPALNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584019 | |

| Record name | Phenyl(~13~C,~2~H_2_)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

285977-71-1 | |

| Record name | Phenyl(~13~C,~2~H_2_)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 285977-71-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.